molecular formula C34H37NO2P2 B13384044 Butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

Butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B13384044
M. Wt: 553.6 g/mol
InChI Key: AMZTWVMARTWHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphanyl groups attached to a pyrrolidine ring. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of diphenylphosphine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The pyrrolidine ring provides structural rigidity, enhancing the overall stability of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO2P2/c1-2-3-24-37-34(36)35-26-33(39(31-20-12-6-13-21-31)32-22-14-7-15-23-32)25-28(35)27-38(29-16-8-4-9-17-29)30-18-10-5-11-19-30/h4-23,28,33H,2-3,24-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZTWVMARTWHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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